Validamycin B
Overview
Description
The compound “Validamycin B” is a complex organic molecule characterized by multiple hydroxyl groups and a unique cyclohexyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, selective oxidation, and reduction reactions. The starting materials are often simple sugars or cyclohexane derivatives, which undergo a series of transformations to yield the final product.
Industrial Production Methods
Industrial production of such complex molecules often relies on advanced techniques such as enzymatic synthesis, chemoenzymatic methods, or total synthesis using organic chemistry principles. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups allow for hydrogen bonding and other interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-(hydroxymethyl)oxane-3,4,5-triol: A simpler analog with fewer hydroxyl groups.
(1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)cyclohexane: Another cyclohexane derivative with similar functional groups.
Uniqueness
The uniqueness of the compound lies in its complex structure, which combines multiple hydroxyl groups with a cyclohexyl backbone
Biological Activity
Validamycin B is a naturally occurring compound produced by the actinomycete Streptomyces hygroscopicus. It is primarily recognized for its antifungal properties, particularly in agricultural applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound primarily functions as a competitive inhibitor of trehalase , an enzyme responsible for the hydrolysis of trehalose into glucose. By inhibiting trehalase, this compound disrupts the metabolism of trehalose, leading to an accumulation of this sugar and a decrease in glucose levels within organisms. This mechanism is particularly significant in various pests and pathogens.
Key Findings:
- Trehalase Inhibition : Studies have shown that this compound effectively inhibits trehalase activity in Bactrocera dorsalis, resulting in reduced glucose levels and increased trehalose accumulation .
- Chitin Biosynthesis : The compound also affects chitin biosynthesis pathways, which are crucial for the structural integrity of fungal cell walls and insect exoskeletons. This compound has been shown to down-regulate genes involved in chitin synthesis, thereby impairing growth and development .
Biological Effects
The biological activity of this compound extends beyond its antifungal properties, influencing various biological processes in different organisms.
1. Insecticidal Activity
This compound has demonstrated significant insecticidal effects against larvae of Bactrocera dorsalis. Injection of the compound resulted in increased mortality rates and malformations in pupae, particularly at higher doses (10 μg/μL) where larval mortality reached notable levels .
2. Antifungal Properties
In agricultural contexts, this compound is utilized to combat sheath blight disease in rice caused by Rhizoctonia solani. Its efficacy has been documented in multiple studies, showing a reduction in disease severity when applied to infected plants .
Case Study 1: Efficacy Against Bactrocera dorsalis
In a controlled study, larvae injected with this compound showed a significant decrease in trehalase activity over 24 to 48 hours post-injection. The research indicated that higher concentrations of Validamycin led to greater inhibition of trehalase and subsequent physiological changes, including increased larval mortality and pupal deformities .
Case Study 2: Agricultural Application
Field trials assessing the impact of this compound on rice crops revealed its effectiveness against sheath blight. The application resulted in lower disease incidence compared to untreated controls, highlighting its potential as a biopesticide in sustainable agriculture .
Data Tables
Parameter | Control Group | This compound (5 μg/μL) | This compound (10 μg/μL) |
---|---|---|---|
Trehalase Activity (% Inhibition) | 0% | 30% | 50% |
Larval Mortality (%) | 10% | 40% | 70% |
Pupal Deformity (%) | 5% | 20% | 60% |
Properties
IUPAC Name |
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)-4-[[(1R,4S,5R,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO14/c22-2-5-1-7(12(27)15(30)10(5)25)21-9-11(26)6(3-23)19(17(32)14(9)29)35-20-18(33)16(31)13(28)8(4-24)34-20/h1,6-33H,2-4H2/t6-,7+,8-,9+,10-,11+,12+,13-,14-,15+,16+,17+,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKWCMVFBWGYRE-IVFZNUECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C(C1NC2C(C(C(C(C2O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([C@@H]([C@H]([C@@H]([C@@H]1N[C@@H]2[C@@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)CO)O)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70907774 | |
Record name | 2,3,5-Trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70907774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102583-47-1 | |
Record name | Validamycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102583471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5-Trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70907774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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